molecular formula C8H7FO2 B049661 4-Fluorophenylacetic acid CAS No. 405-50-5

4-Fluorophenylacetic acid

Cat. No. B049661
Key on ui cas rn: 405-50-5
M. Wt: 154.14 g/mol
InChI Key: MGKPFALCNDRSQD-UHFFFAOYSA-N
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Patent
US08772493B2

Procedure details

First, 2-amino-benzoic acid methyl ester (1.00 g, 6.61 mmol) was dissolved in purified CH2Cl2, and DMAP (0.04 g, 0.33 mmol) was added thereto at 0° C. Then, the mixture was added to the reaction vessel containing (4-fluorophenyl)-acetyl chloride produced from reaction of (4-fluoro-phenyl)-acetic acid (1.53 g, 9.90 mmol) with SOCl2, and then reacted at normal temperature for 10 hours. After adding cold sodium bicarbonate solution containing ice, the reaction mixture was extracted with CH2Cl2, and then concentrated under reduced pressure to obtain 1.50 g (79%) of the compound 2-[2-(4-fluorophenyl)-acetylamino]-benzoic acid methyl ester as the solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.04 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2]C(=O)C1C=CC=CC=1N.[F:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][C:20](Cl)=[O:21])=[CH:15][CH:14]=1.O=S(Cl)Cl>C(Cl)Cl.CN(C1C=CN=CC=1)C>[F:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][C:20]([OH:21])=[O:2])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)N)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)Cl
Step Four
Name
Quantity
0.04 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
Then, the mixture was added to the reaction vessel

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.9 mmol
AMOUNT: MASS 1.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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